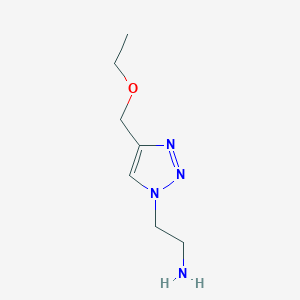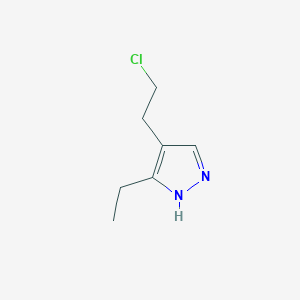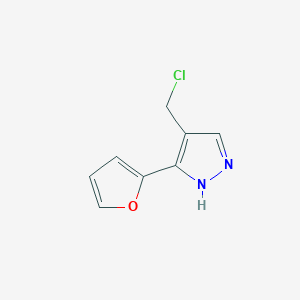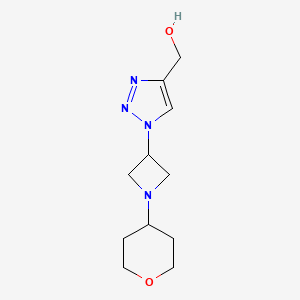
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine
Overview
Description
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine (EMTA) is an organic compound belonging to the class of triazole compounds. It is a derivative of the triazole ring system and has a variety of uses in the scientific and medical fields. EMTA has been studied extensively for its ability to act as a catalyst in organic synthesis, as well as its potential biological applications. In
Scientific Research Applications
Electrochromic and Optical Devices
Triazole derivatives have been studied for their electroactive properties, which can be utilized in electrochromic and optical devices. These compounds can undergo reversible redox reactions, allowing them to change color in response to an electrical stimulus. This makes them suitable for applications such as smart windows, displays, and sensors .
Corrosion Inhibition
Triazoles are known to act as ecological corrosion inhibitors for metals. They can form a protective layer on metal surfaces, preventing corrosion and extending the lifespan of metal components in various environments .
Antimicrobial Agents
The antimicrobial properties of triazole compounds make them valuable in combating infections caused by bacteria and fungi. They have been tested against phytopathogenic fungi and could potentially be used in agricultural settings to protect crops from fungal diseases .
Drug Discovery
Triazoles have found broad applications in drug discovery due to their bioactive properties. They can serve as building blocks for pharmaceuticals targeting various diseases .
Polymer Chemistry
In polymer chemistry, triazoles can be used to create polymers with specific properties, such as increased durability or conductivity .
Supramolecular Chemistry
The unique structure of triazoles allows them to engage in non-covalent interactions, making them useful in supramolecular chemistry for creating complex molecular assemblies .
Bioconjugation
Triazoles can be used for bioconjugation, linking biomolecules together for research or therapeutic purposes .
Materials Science
Due to their stability and versatility, triazoles are employed in materials science for developing new materials with desired mechanical, thermal, or electrical properties .
Mechanism of Action
Target of Action
Triazole compounds, which include 2-[4-(ethoxymethyl)triazol-1-yl]ethanamine, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
It is known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of triazole compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[4-(ethoxymethyl)triazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-2-12-6-7-5-11(4-3-8)10-9-7/h5H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISUJRHOWXDHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)











